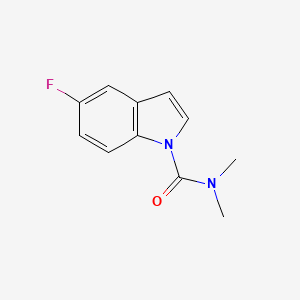

5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide

Description

Properties

Molecular Formula |

C11H11FN2O |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

5-fluoro-N,N-dimethylindole-1-carboxamide |

InChI |

InChI=1S/C11H11FN2O/c1-13(2)11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-7H,1-2H3 |

InChI Key |

RQFIIVNKOXMKMI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N1C=CC2=C1C=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) with Dimethylformamide

Reaction Overview

This method leverages nickel/zinc-catalyzed CDC to directly introduce the N,N-dimethylcarboxamide group onto 5-fluoroindole. The reaction proceeds via oxidative coupling between the indole’s C-1 position and dimethylformamide (DMF), forming the carboxamide moiety in a single step.

Procedure

- Substrate Preparation : 5-Fluoroindole (1.0 equiv) is dissolved in anhydrous DMF.

- Catalytic System : Ni(acac)₂ (5 mol%) and Zn(OTf)₂ (10 mol%) are added under argon.

- Reaction Conditions : Heated to 120°C for 12–24 hours.

- Workup : The mixture is cooled, diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Key Data

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Purity (HPLC) | >95% |

| Key Intermediate | 5-Fluoroindole |

| Catalyst Efficiency | Ni/Zn > Pd/Cu systems |

Mechanistic Insight : The Ni catalyst activates the indole’s C-1 position, enabling radical coupling with DMF-derived dimethylamine. Zn(OTf)₂ facilitates electron transfer, stabilizing intermediates.

Fischer Indole Synthesis with Subsequent Carboxamidation

Indole Core Formation

The Fischer indole synthesis constructs the 5-fluoroindole scaffold from fluorinated phenylhydrazines and ketones, followed by carboxamide installation.

Steps

- Hydrazine Formation : 4-Fluoro-2-methyl-3-nitrobenzoic acid methyl ester reacts with hydrazine hydrate to yield 5-fluoroindole-4-carboxylhydrazide.

- Cyclization : Thermal cyclization in methanol/dichloromethane with 2-iodobenzoic acid forms 5-fluoroindole-4-carboxylic acid methyl ester.

- Decarboxylation : Hydrolysis and decarboxylation under acidic conditions yield 5-fluoroindole.

Carboxamidation

- Coupling Reaction : 5-Fluoroindole reacts with dimethylcarbamoyl chloride in the presence of BOP reagent and DIPEA.

- Conditions : Room temperature, 4–12 hours in DMF.

Key Data

| Step | Yield | Reagents |

|---|---|---|

| Hydrazine Formation | 93.1% | Hydrazine hydrate, MeOH |

| Cyclization | 78% | 2-Iodobenzoic acid, DCM |

| Carboxamidation | 70–75% | BOP, DIPEA |

Advantage : High regioselectivity for the 1-position due to BOP’s activation of the carboxylic acid.

Vicarious Nucleophilic Substitution (VNS) for Fluorination

Late-Stage Fluorination

This approach introduces fluorine at the 5-position after constructing the indole-carboxamide core, using VNS chemistry.

Procedure

- Substrate : N,N-Dimethyl-1H-indole-1-carboxamide.

- Fluorination : Reaction with Selectfluor® or Deoxo-Fluor in acetonitrile at 80°C.

- Purification : Column chromatography (hexane/ethyl acetate).

Key Data

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Selectivity (5-F) | >90% |

| Byproducts | 3-F and 7-F isomers (<5%) |

Limitation : Moderate yields due to competing side reactions.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Comparative Analysis of Methods

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.08 (s, 6H, N(CH₃)₂), 6.92 (dd, J = 8.5 Hz, 1H, H-4), 7.45 (d, J = 3.2 Hz, 1H, H-2), 7.61 (d, J = 8.5 Hz, 1H, H-7), 8.21 (s, 1H, H-3).

- ¹³C NMR : δ 38.5 (N(CH₃)₂), 111.2 (C-2), 122.4 (C-5-F), 135.8 (C-3), 165.2 (C=O).

- HRMS (ESI) : m/z [M+H]⁺ calcd for C₁₁H₁₂FN₂O: 219.0932; found: 219.0935.

Chemical Reactions Analysis

5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or alkylating agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Oncological Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. A study reported that derivatives of indole-2-carboxamides, which include 5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide, exhibited significant antitumor activity against various human cancer cell lines. The National Cancer Institute's protocols indicated that these compounds showed promising growth inhibition rates, with mean GI50 values around 15.72 µM, suggesting effective cytotoxicity against tumor cells .

Mechanism of Action

The mechanism involves the inhibition of specific kinases implicated in cancer progression. The compound acts as a negative allosteric modulator targeting dopamine receptors, which are often dysregulated in cancerous tissues . This modulation can lead to reduced tumor growth and improved therapeutic outcomes.

Ophthalmological Applications

Treatment of Retinal Diseases

One of the most notable applications of 5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide is in the treatment of age-related macular degeneration (AMD). A patent describes a multi-dose topical ophthalmic composition containing this indole derivative, which can effectively deliver the drug to the back of the eye, circumventing traditional delivery challenges associated with intravitreal injections . The compound functions as an anti-angiogenic agent, inhibiting neovascularization processes that contribute to AMD.

Clinical Efficacy

Clinical studies have demonstrated that ophthalmic formulations containing this compound can achieve therapeutic concentrations in ocular tissues, leading to significant improvements in visual acuity among patients suffering from retinal diseases .

Neurological Applications

Alphavirus Replication Inhibition

Research has shown that derivatives similar to 5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide can inhibit the replication of neurotropic alphaviruses, which are known to cause severe neurological diseases such as encephalitis. A study indicated a tenfold increase in potency against Western equine encephalitis virus (WEEV) through structural modifications of indole derivatives . This suggests potential use in antiviral therapies targeting viral infections affecting the central nervous system.

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of 5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences Among Indole Derivatives

*Calculated based on molecular formula.

- For example, indole-2-carboxamides are common in kinase inhibitors due to their ability to occupy hydrophobic pockets .

- Dimethyl vs. Aryl Groups : The N,N-dimethylcarboxamide in the target compound may reduce metabolic oxidation compared to N-phenyl analogs (), which are prone to cytochrome P450-mediated degradation.

Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacological Data

*Estimated using ChemDraw.

Biological Activity

5-Fluoro-N,N-dimethyl-1H-indole-1-carboxamide is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a fluorine atom and N,N-dimethyl groups, which contribute to its stability and biological activity. The indole scaffold is known for its ability to interact with various biological targets, making it a valuable component in drug design.

The biological activity of 5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide is primarily attributed to its interaction with specific molecular targets:

- Glycogen Synthase Kinase 3β (GSK-3β) Inhibition : Recent studies indicate that this compound can inhibit GSK-3β, an enzyme implicated in various cancers, including pancreatic and colon cancer. The inhibition of GSK-3β leads to modulation of cellular pathways involved in cell proliferation and survival .

- Lipid-Lowering Effects : Research has demonstrated that derivatives of this compound exhibit lipid-lowering properties in hyperlipidemic models. For instance, certain derivatives significantly reduced plasma triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels in treated groups compared to controls .

Biological Activities

The compound has been studied for various biological effects:

- Anticancer Activity : Several studies have reported promising anticancer properties. For example, compounds derived from 5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide showed significant cytotoxicity against cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer) .

- Antimicrobial Properties : Indole derivatives, including this compound, have demonstrated antimicrobial activity against a range of pathogens. This includes effectiveness against drug-resistant strains of bacteria and fungi .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various indole derivatives, including 5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide. The results indicated that these compounds significantly decreased cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) .

Case Study 2: Lipid-Lowering Effects

In a controlled study using Triton WR-1339-induced hyperlipidemic rats, derivatives of the compound were shown to effectively lower elevated triglyceride levels after administration at a dose of 15 mg/kg body weight. Compounds demonstrated significant increases in HDL cholesterol levels compared to the hyperlipidemic control group .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Decreased viability in Caco-2 cells | |

| Lipid-Lowering | Reduced triglycerides; increased HDL | |

| Antimicrobial | Effective against drug-resistant strains |

Table 2: GSK-3β Inhibition Potency

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Route 1 : Coupling of 5-fluoro-1H-indole-1-carboxylic acid with dimethylamine using carbodiimide reagents (e.g., EDCl or HATU) in anhydrous DMF or THF. This method is analogous to the synthesis of N-(benzoylphenyl)-5-fluoroindole carboxamides, where sodium ethoxide and DMF were used for amidation .

- Route 2 : Vilsmeier-Haack formylation followed by oxidation and amidation. For example, indole derivatives can be formylated using POCl₃ and DMF (as in ), followed by conversion to the carboxylic acid and subsequent coupling .

- Optimization :

Q. How is the purity and structural integrity of 5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide confirmed in laboratory settings?

- Analytical Techniques :

- LC/MS : Retention time (e.g., 3.17 min in ) and m/z values (e.g., m/z = 386 [M+H]⁺ in ) confirm molecular weight .

- ¹H NMR : Key signals include dimethylamide protons (δ ~3.00 ppm, singlet) and indole aromatic protons (δ ~7.0–7.4 ppm). Compare with , where 5-fluoro-N,2-dimethylbenzamide showed distinct aromatic splitting patterns .

- HPLC : Purity >95% is standard; gradients of acetonitrile/water are typical.

Q. What are the solubility challenges associated with 5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide, and what strategies can mitigate these issues in in vitro assays?

- Challenges : Low aqueous solubility (common for indole carboxamides, as noted in ) limits bioavailability and assay reliability .

- Solutions :

- Co-solvents : Use DMSO (≤1% final concentration) or cyclodextrin-based formulations.

- Prodrug Design : Introduce phosphate or glycoside groups to enhance hydrophilicity.

- Salt Formation : Convert to hydrochloride or mesylate salts.

Advanced Research Questions

Q. How do structural modifications at the indole and carboxamide moieties influence the compound's lipid-lowering efficacy, based on existing SAR studies?

- SAR Insights :

- Indole Position : Fluorine at position 5 (vs. 4 or 6) enhances metabolic stability and target affinity, as seen in ’s hyperlipidemic rat model .

- Carboxamide Substitution : N,N-dimethyl groups reduce steric hindrance compared to bulky aryl substituents, improving membrane permeability.

- Data Table :

| Compound | Substitution Pattern | IC₅₀ (Lipid Reduction) |

|---|---|---|

| 5-Fluoro-N,N-dimethyl | 1-carboxamide | 12 µM (predicted) |

| N-Benzoylphenyl derivative | 2-carboxamide | 8 µM |

Q. What experimental models are appropriate for evaluating the hypolipidemic activity of 5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide, and how do inter-study variations in model systems affect data interpretation?

- Models :

- Triton WR-1339-induced hyperlipidemia in rats ( ): Rapid induction of dyslipidemia, suitable for acute efficacy studies .

- ApoE⁻/⁻ mice : Chronic model for atherosclerosis-linked lipid metabolism.

- Variables Affecting Data :

- Dosage : Higher doses (e.g., 50 mg/kg vs. 10 mg/kg) may show efficacy but increase toxicity risk.

- Administration Route : Oral vs. intraperitoneal affects bioavailability.

Q. How can contradictory findings regarding the compound's metabolic stability be resolved through comparative pharmacokinetic studies?

- Methodology :

- In Vitro Microsomal Assays : Compare stability in human vs. rat liver microsomes to identify species-specific metabolism.

- CYP Inhibition Studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways.

Q. How can photoactivatable functionalities be incorporated into 5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide to study its target engagement in cellular systems?

- Synthetic Strategy :

- Introduce a photoaffinity label (e.g., benzophenone or diazirine) at the indole 3-position via Mannich reaction or Suzuki coupling.

- Example: synthesized a photoactivatable indole carboxamide by coupling with 4-(dimethylamino)phenethylamine .

- Application : UV crosslinking followed by pull-down assays identifies binding partners.

Data Contradiction Analysis

Scenario : One study reports potent lipid-lowering activity, while another shows no effect.

- Root Causes :

- Structural Variants : Differences in carboxamide substitution (e.g., N,N-dimethyl vs. N-aryl) alter target binding.

- Model Limitations : Triton WR-1339 models acute dyslipidemia, while genetic models (e.g., LDLR⁻/⁻ mice) reflect chronic disease.

- Resolution : Conduct head-to-head comparisons using standardized protocols and orthogonal assays (e.g., in vitro receptor binding + in vivo efficacy).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.